9-Vinyl-9H-purine
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Overview
Description
9-Vinyl-9H-purine is a synthetic polymer derived from the monomer 9-vinylpurine. This compound is part of a broader class of polymers that incorporate nucleic acid bases into their structure, making them valuable for various scientific and industrial applications. The incorporation of purine bases into the polymer backbone imparts unique properties that are useful in fields such as biochemistry, materials science, and medicine.
Preparation Methods
9-Vinyl-9H-purine is typically synthesized through free-radical polymerization of the corresponding monomer, 9-vinylpurine . The polymerization process can be carried out in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and water, which result in a water-soluble polymer . Industrial production methods may involve large-scale polymerization reactors where reaction conditions such as temperature, pressure, and initiator concentration are carefully controlled to achieve the desired polymer properties.
Chemical Reactions Analysis
9-Vinyl-9H-purine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the polymer, making it useful for electronic applications.
Substitution Reactions: Common reagents for substitution reactions include halogens and alkylating agents.
Crosslinking: Crosslinking agents can be used to form networks of poly(9-vinylpurine), improving its mechanical strength and thermal stability.
Scientific Research Applications
9-Vinyl-9H-purine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of poly(9-vinylpurine) involves its interaction with various molecular targets. For example, it can interact with enzymes involved in nucleic acid processing, such as reverse transcriptase . These interactions can be modulated by the presence of other molecules, such as proteins, which can either enhance or inhibit the polymer’s activity . The specific pathways involved depend on the particular application and the molecular environment in which the polymer is used.
Comparison with Similar Compounds
9-Vinyl-9H-purine can be compared to other polymers that incorporate nucleic acid bases, such as:
Poly(9-vinyladenine): Similar to poly(9-vinylpurine), this polymer incorporates adenine bases and has similar solubility and reactivity properties.
Poly(1-vinyluracil): This polymer incorporates uracil bases and interacts with nucleic acids in a manner similar to poly(9-vinylpurine).
Poly(vinyl alcohol) derivatives: These polymers can be functionalized with various nucleic acid bases to achieve specific properties.
This compound is unique in its specific incorporation of purine bases, which imparts distinct electronic and biochemical properties that are not found in polymers with other nucleic acid bases.
Properties
CAS No. |
66990-12-3 |
---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
9-ethenylpurine |
InChI |
InChI=1S/C7H6N4/c1-2-11-5-10-6-3-8-4-9-7(6)11/h2-5H,1H2 |
InChI Key |
FEXQRPUJLWGPBP-UHFFFAOYSA-N |
SMILES |
C=CN1C=NC2=CN=CN=C21 |
Canonical SMILES |
C=CN1C=NC2=CN=CN=C21 |
Synonyms |
poly(9-vinylpurine) |
Origin of Product |
United States |
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